molecular formula C10H9N3 B1601526 [4,4'-Bipyridin]-3-amine CAS No. 52311-43-0

[4,4'-Bipyridin]-3-amine

Cat. No.: B1601526
CAS No.: 52311-43-0
M. Wt: 171.2 g/mol
InChI Key: SBAXPGZWSYZUPA-UHFFFAOYSA-N
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Description

[4,4’-Bipyridin]-3-amine is an organic compound that belongs to the family of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Mechanism of Action

Target of Action

It is known that 4,4’-bipyridine derivatives have been employed in numerous applications, exploiting their redox activity and electrochromic aptitude . Two important classes of 4,4’-bipyridine-based products are viologens (i.e., N,N’-disubstituted derivatives) and monoquats (i.e., monosubstituted 4,4’-bipyridine derivatives) .

Mode of Action

In general, the mode of action of a compound refers to the functional or anatomical changes at a cellular level induced by exposure to a substance . The mechanism of action includes specific targets or pathways modulated by the compound .

Biochemical Pathways

It is known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .

Pharmacokinetics

The pharmacokinetics of [4,4’-Bipyridin]-3-amine, which refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

It is known that cellular response to environmental factors often follows the basic pattern of the ‘cellular stress response’ consisting of macromolecular damage to proteins, lipids, and dna; cell cycle arrest; molecular repair; and cell death when damage becomes too extensive to repair .

Action Environment

Environmental factors often influence the action, efficacy, and stability of a compound . These factors can lead to genetic damage that causes disease and can also often interact with genes, leading to a complex interplay between genes and environment, that underlie the risk and development of disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridin]-3-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridin]-3-amine, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative methods such as electrochemical synthesis are being explored to reduce the environmental impact of the production process .

Types of Reactions:

    Oxidation: [4,4’-Bipyridin]-3-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert [4,4’-Bipyridin]-3-amine to its reduced forms using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine compounds with various functional groups.

Scientific Research Applications

Chemistry: [4,4’-Bipyridin]-3-amine is used as a ligand in coordination chemistry.

Biology: In biological research, bipyridine derivatives are investigated for their potential as therapeutic agents. They can interact with biological molecules and have shown promise in the development of drugs targeting specific enzymes and receptors .

Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for use in medical imaging and diagnostic applications. Additionally, its derivatives are explored for their antimicrobial and anticancer properties .

Industry: In the industrial sector, [4,4’-Bipyridin]-3-amine is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its coordination properties are exploited in the development of sensors and electronic devices .

Comparison with Similar Compounds

Uniqueness: [4,4’-Bipyridin]-3-amine is unique due to the presence of an amine group at the 3-position, which enhances its reactivity and allows for the formation of a wide range of derivatives. This functional group also provides additional sites for coordination with metal ions, making it a versatile ligand in various applications .

Properties

IUPAC Name

4-pyridin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAXPGZWSYZUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545582
Record name [4,4'-Bipyridin]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-43-0
Record name [4,4′-Bipyridin]-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52311-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4,4'-Bipyridin]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-3-nitro-pyridine (100 mg, 0.6307 mmol), 4-pyridylboronic acid (77.52 mg, 0.6307 mmol), palladium; triphenylphosphane (36.45 mg, 0.03154 mmol), K3PO4 (946.0 μL, of 2 M, 1.892 mmol) in dioxane (3 mL) was heated at 130° C. for 30 min in a microwave. The mixture was loaded on a SCX column, washed with MeOH. The product was eluted with a 2M NH3 in MeOH. The filtrate was concentrated in vacuo. The residue was dissolved in MeOH (20 mL), Pd/C 10% (42.04 mg, 0.3950 mmol) was added and the mixture was hydrogenated (H2 balloon) overnight. The catalyst was filtered off and the filtrate was concentrated in vacuo yielding [4,4′-bipyridin]-3-amine that was used in next step without further purification. MS (ES+) 172.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
77.52 mg
Type
reactant
Reaction Step Two
Quantity
36.45 mg
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
946 μL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
42.04 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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